molecular formula C22H15N3O3S B5376954 (Z)-3-[3-(4-nitrophenyl)-1-phenylpyrazol-4-yl]-1-thiophen-2-ylprop-2-en-1-one

(Z)-3-[3-(4-nitrophenyl)-1-phenylpyrazol-4-yl]-1-thiophen-2-ylprop-2-en-1-one

Cat. No.: B5376954
M. Wt: 401.4 g/mol
InChI Key: BXLSWBVOCIEKDR-RAXLEYEMSA-N
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Description

(Z)-3-[3-(4-nitrophenyl)-1-phenylpyrazol-4-yl]-1-thiophen-2-ylprop-2-en-1-one is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, a nitrophenyl group, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-[3-(4-nitrophenyl)-1-phenylpyrazol-4-yl]-1-thiophen-2-ylprop-2-en-1-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the nitrophenyl and thiophene groups. Common reagents used in these reactions include hydrazines, aldehydes, and thiophenes, under conditions such as refluxing in organic solvents and the use of catalysts to facilitate the reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-[3-(4-nitrophenyl)-1-phenylpyrazol-4-yl]-1-thiophen-2-ylprop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove nitro groups or to convert double bonds to single bonds.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a compound with fewer double bonds or nitro groups.

Scientific Research Applications

(Z)-3-[3-(4-nitrophenyl)-1-phenylpyrazol-4-yl]-1-thiophen-2-ylprop-2-en-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound may be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (Z)-3-[3-(4-nitrophenyl)-1-phenylpyrazol-4-yl]-1-thiophen-2-ylprop-2-en-1-one involves its interaction with molecular targets in biological systems. The nitrophenyl and pyrazole groups are likely to play key roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it could interact with a variety of biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-3-[3-(4-nitrophenyl)-1-phenylpyrazol-4-yl]-1-thiophen-2-ylprop-2-en-1-one
  • (Z)-3-[3-(4-nitrophenyl)-1-phenylpyrazol-4-yl]-1-furan-2-ylprop-2-en-1-one
  • (Z)-3-[3-(4-nitrophenyl)-1-phenylpyrazol-4-yl]-1-pyridin-2-ylprop-2-en-1-one

Uniqueness

The uniqueness of this compound lies in its combination of functional groups and rings, which confer specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity or biological activity due to the presence of the thiophene ring, which can influence its electronic properties and interactions with other molecules.

Properties

IUPAC Name

(Z)-3-[3-(4-nitrophenyl)-1-phenylpyrazol-4-yl]-1-thiophen-2-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15N3O3S/c26-20(21-7-4-14-29-21)13-10-17-15-24(18-5-2-1-3-6-18)23-22(17)16-8-11-19(12-9-16)25(27)28/h1-15H/b13-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXLSWBVOCIEKDR-RAXLEYEMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)[N+](=O)[O-])C=CC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)[N+](=O)[O-])/C=C\C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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